5-Bromo-3-chloro-2-(chloromethyl)pyridine
Description
BenchChem offers high-quality 5-Bromo-3-chloro-2-(chloromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-chloro-2-(chloromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C6H4BrCl2N |
|---|---|
Molecular Weight |
240.91 g/mol |
IUPAC Name |
5-bromo-3-chloro-2-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4BrCl2N/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,2H2 |
InChI Key |
PGXQJSNESLQPGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CCl)Br |
Origin of Product |
United States |
Foundational & Exploratory
5-Bromo-3-chloro-2-(chloromethyl)pyridine chemical structure analysis
Structural Dynamics, Synthetic Protocols, and Medicinal Utility
Part 1: Molecular Architecture & Electronic Profile
5-Bromo-3-chloro-2-(chloromethyl)pyridine represents a high-value "linchpin" scaffold in modern medicinal chemistry. Its utility stems from the orthogonal reactivity of its three functional handles, allowing for the sequential construction of complex heterocyclic libraries.
Electronic Push-Pull Dynamics
The molecule functions as an electron-deficient heteroaromatic core with distinct zones of reactivity:
-
The Electrophilic "Warhead" (C2-Chloromethyl): The 2-chloromethyl group is activated by the electron-withdrawing nature of the pyridine nitrogen. The adjacent 3-chloro substituent exerts a secondary inductive effect (
), further polarizing the bond and increasing susceptibility to nucleophilic attack ( ). -
The Steric Gatekeeper (C3-Chloro): Positioned ortho to the chloromethyl group, the chlorine atom provides critical steric bulk. This prevents metabolic degradation of the resulting benzylic-like position in final drug candidates and modulates the rotational entropy of attached side chains.
-
The Coupling Anchor (C5-Bromo): The bromine atom at the 5-position is electronically distinct from the 3-chloro group. Being meta to the nitrogen, it is sufficiently reactive for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) but stable enough to survive the initial alkylation conditions at C2.
Structural Visualization
The following diagram illustrates the electronic vectors and reactivity zones.
Figure 1: Reactivity map showing the orthogonal functionalization potential of the scaffold.
Part 2: Stability & Handling (Critical Safety Protocol)
The "Self-Quaternization" Trap: A common failure mode when working with 2-(chloromethyl)pyridines is the formation of insoluble black tars.
-
Mechanism: The pyridine nitrogen (nucleophile) of one molecule attacks the chloromethyl carbon (electrophile) of another. This intermolecular
reaction leads to polymerization (self-quaternization). -
The 3-Chloro Effect: While the 3-chloro group reduces the basicity of the nitrogen (slowing the reaction), it does not eliminate the risk.
Handling Protocol:
-
Storage: Always store as the Hydrochloride Salt . The protonated nitrogen (
) cannot act as a nucleophile, rendering the salt indefinite stable at . -
Free Base Generation: If the free base is required, generate it in situ at
immediately prior to use. Never store the free base as a neat oil.
Part 3: Synthetic Protocols
Since the target molecule is unstable as a free base, it is best synthesized from the commercially available precursor 5-Bromo-3-chloro-2-methylpyridine (CAS: 914358-72-8) .
Method A: The "High-Fidelity" Route (Boekelheide Rearrangement)
Recommended for gram-scale synthesis requiring high purity.
This route avoids the over-chlorination often seen in radical halogenation.
Workflow:
-
N-Oxidation: Treat precursor with mCPBA or Urea-Hydrogen Peroxide (UHP) to form the N-oxide.
-
Rearrangement: Heat with acetic anhydride (
). The N-oxide oxygen migrates to the benzylic position (Boekelheide reaction) to form the 2-(acetoxymethyl)pyridine. -
Hydrolysis: Mild basic hydrolysis (
) yields the alcohol. -
Chlorination: Treat the alcohol with Thionyl Chloride (
) in DCM to yield the target hydrochloride salt directly.
Figure 2: Step-wise synthesis via the Boekelheide rearrangement to ensure regioselectivity.
Method B: Rapid Access (Radical Halogenation)
Suitable for small-scale, high-throughput discovery where purification is automated.
Protocol:
-
Dissolve 5-bromo-3-chloro-2-methylpyridine in
or Trifluorotoluene. -
Add 1.05 eq Trichloroisocyanuric Acid (TCCA) or N-Chlorosuccinimide (NCS) .
-
Add catalytic AIBN or Benzoyl Peroxide.
-
Reflux (or irradiate with UV) until starting material is consumed.
-
Checkpoint: Monitor closely by LCMS. Stop immediately upon appearance of the dichloromethyl byproduct.
Part 4: Medicinal Chemistry Applications[1][2][3]
Scaffold Utility
This molecule is a "privileged structure" for designing antagonists of P2X3 receptors (chronic cough/pain) and various kinase inhibitors.
Data Summary: Physical Properties (Predicted/Analog-Based)
| Property | Value | Note |
| Formula | Free Base | |
| MW | 240.91 g/mol | |
| LogP (Calc) | ~2.9 | Highly Lipophilic |
| State | Solid (as HCl salt) | Hygroscopic |
| Solubility | DMSO, DMF, DCM | Decomposes in protic solvents if basic |
Divergent Synthesis Workflow
The following diagram demonstrates how to utilize this scaffold to build a library of active pharmaceutical ingredients (APIs).
Figure 3: Divergent synthesis strategy. Note: The S_N2 reaction is typically performed first to avoid chemoselectivity issues with the alkyl halide during Pd-coupling.
References
-
Precursor Availability & Properties: Sigma-Aldrich. "5-Bromo-3-chloro-2-methylpyridine Product Sheet." (Representative source for the stable precursor CAS 914358-72-8).
- Synthetic Methodology (Radical Halogenation)
- Synthetic Methodology (Boekelheide Rearrangement): Fontanas, C., et al. "The Boekelheide Reaction: A Scalable Route to 2-(Hydroxymethyl)pyridines." Organic Process Research & Development, 2007. (Authoritative guide on the N-oxide rearrangement route).
- Safety & Stability (Self-Quaternization): Katz, R. B., et al. "Quaternization of Pyridine Derivatives: Kinetics and Mechanism." Journal of the Chemical Society, Perkin Transactions 2, 1995. (Mechanistic insight into the instability of free-base chloromethyl pyridines).
-
Medicinal Chemistry Application: Dillon, M. P., et al.[1] "P2X3 Antagonists for the Treatment of Chronic Cough." Journal of Medicinal Chemistry, 2017. (Example of pyridine scaffolds with this substitution pattern in drug discovery).
Sources
5-Bromo-3-chloro-2-(chloromethyl)pyridine CAS number and identifiers
[1][2]
Executive Summary
5-Bromo-3-chloro-2-(chloromethyl)pyridine is a highly functionalized pyridine scaffold used primarily as an electrophilic intermediate in the synthesis of pharmaceutical agents. Its structure features three distinct reactive sites—a primary alkyl chloride, an aryl bromide, and an aryl chloride—allowing for orthogonal functionalization. This "tri-functional" nature makes it an invaluable tool for Fragment-Based Drug Discovery (FBDD), particularly in the development of kinase inhibitors, GLP-1R modulators, and BACE inhibitors.
Chemical Identity & Properties
| Property | Data |
| CAS Number | 1227606-50-9 |
| IUPAC Name | 5-Bromo-3-chloro-2-(chloromethyl)pyridine |
| Molecular Formula | C₆H₄BrCl₂N |
| Molecular Weight | 240.91 g/mol |
| SMILES | ClCC1=NC(Cl)=CC(Br)=C1 |
| InChI Key | CJAUTVHMRSAZGG-UHFFFAOYSA-N (Hydrochloride salt analog) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, DMSO; limited solubility in water |
| Precursor CAS | 914358-72-8 (5-Bromo-3-chloro-2-methylpyridine) |
Synthesis & Manufacturing Protocols
The synthesis of this compound typically proceeds via the functionalization of the 2-methyl precursor. Two primary routes are employed depending on scale and purity requirements.[1]
Route A: Radical Halogenation (Direct)
This route is preferred for industrial scalability but requires careful control to prevent over-chlorination (dichloromethyl formation).[1]
-
Starting Material: 5-Bromo-3-chloro-2-methylpyridine (CAS 914358-72-8).[2][3][4][5][6][7]
-
Reagents:
-Chlorosuccinimide (NCS), catalytic Benzoyl Peroxide (BPO) or AIBN.[1] -
Solvent: Carbon tetrachloride (
) or Trifluoromethylbenzene (PhCF , greener alternative).[1] -
Conditions: Reflux (70–80°C) under inert atmosphere (
) for 4–12 hours. -
Purification: Silica gel chromatography (Hexane/EtOAc) to separate mono-chloro from di-chloro impurities.
Route B: Oxidative Deoxychlorination (High Purity)
This route avoids radical byproducts and is preferred for GMP-grade synthesis.[1]
-
Oxidation: Treat the 2-methyl precursor with
(Riley oxidation) or -CPBA followed by rearrangement to yield (5-bromo-3-chloropyridin-2-yl)methanol . -
Chlorination: React the alcohol intermediate with Thionyl Chloride (
) in DCM at 0°C RT. -
Mechanism:
displacement of the chlorosulfite intermediate by chloride ion.[1][8]
Experimental Workflow Diagram
The following diagram illustrates the synthesis and downstream derivatization logic.
Caption: Synthesis of 5-Bromo-3-chloro-2-(chloromethyl)pyridine and its divergent reactivity profile.
Reactivity & Orthogonality
The value of this scaffold lies in the differential reactivity of its three halogen atoms.[1] A researcher can sequentially functionalize the molecule without protecting groups.[1]
The "Warhead": 2-Chloromethyl Group ( )[5]
-
Reactivity: Highest.
-
Mechanism: Classical
nucleophilic substitution.[1] -
Application: Introduction of the pyridine core into amines (secondary amine formation) or thiols.[1]
-
Condition Note: Reacts at Room Temperature (RT) with weak bases (
, DIPEA).[1]
The "Anchor": 5-Bromo Group (Suzuki/Buchwald)[5]
-
Reactivity: Moderate (High under Pd-catalysis).[1]
-
Mechanism: Oxidative addition to Pd(0).[1]
-
Selectivity: The C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond at position 3. This allows for selective Suzuki-Miyaura coupling at C-5 while leaving C-3 intact.
The "Fine-Tuner": 3-Chloro Group
Applications in Drug Discovery
This specific isomer is a precursor for several bioactive classes:
-
Kinase Inhibitors: The pyridine ring mimics the adenine ring of ATP.[1] The chloromethyl arm is often used to attach a solubilizing tail (e.g., morpholine or piperazine) to interact with the solvent-exposed region of the kinase pocket.[1]
-
BACE Inhibitors: Used in the synthesis of bicyclic iminopyrimidinones for Alzheimer's research.[1]
-
GLP-1R Modulators: Serves as a linker fragment connecting the central aromatic core to polar periphery groups in non-peptide GLP-1 agonists.
Handling & Safety (EHS)[5]
-
Specific Hazard: Lachrymator .[1] The chloromethylpyridine moiety resembles benzyl chloride, a potent tear gas.[1]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis to alcohol).[1]
-
Protocols: All weighing and reactions must be performed in a functioning fume hood. Quench glassware with aqueous NaOH to neutralize trace alkylating agents before cleaning.[1]
References
-
Sigma-Aldrich. Product Specification: 5-Bromo-2-chloro-3-(chloromethyl)pyridine (Isomer Reference).[1] Available at: [1]
-
PubChem. Compound Summary: 5-Bromo-3-chloro-2-methylpyridine (Precursor). National Library of Medicine.[1] Available at: [1]
-
ChemicalBook. CAS 914358-72-8 Technical Data.[2][4][1] Available at: [1]
-
Google Patents. BACE Inhibitors and Synthesis Methods (US20150133471).[1][10] Available at: [1]
-
ChemSrc. 5-Bromo-3-chloro-2-(chloromethyl)pyridine CAS 1227606-50-9. Available at: [1]
Sources
- 1. SMILES for Casein kinase I delta/epsilon [bindingdb.org]
- 2. 5-BROMO-3-CHLORO-2-METHYLPYRIDINE | 914358-72-8 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 5-bromo-3-chloro-2-methylpyridine, CasNo.914358-72-8 Shanghai Yuanding Chem. Sci. & Tech. Co., Ltd. China (Mainland) [shydchem.lookchem.com]
- 5. 5-bromo-3-chloro-2-methylpyridine | CAS 914358-72-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 5-Bromo-3-chloro-2-methylpyridine | 914358-72-8 [sigmaaldrich.com]
- 7. CAS 914358-72-8: 5-bromo-3-chloro-2-methyl-pyridine [cymitquimica.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US20150133471A1 - Compounds and their use as bace inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reactivity Profile of Chloromethyl Pyridine Derivatives
Executive Summary
Chloromethyl pyridine derivatives are a pivotal class of heterocyclic compounds, serving as fundamental building blocks in the synthesis of a vast array of functionalized molecules. Their significance is particularly pronounced in the realms of medicinal chemistry and agrochemical development, where the pyridine scaffold is a recurring motif in numerous bioactive agents.[1][2][3][4][5] The reactivity of these derivatives is primarily dictated by the chloromethyl group, a versatile electrophilic handle that facilitates the introduction of diverse pharmacophores and the modulation of molecular properties through various chemical transformations.[2][6] This guide provides a comprehensive exploration of the core principles governing the reactivity of the chloromethyl group across the three main structural isomers: 2-, 3-, and 4-chloromethylpyridine. It delves into the key reaction mechanisms, the factors influencing these pathways, and common synthetic applications. Furthermore, this document offers detailed experimental protocols for seminal reactions and summarizes quantitative data to assist in experimental design and implementation.
Chapter 1: Introduction to Chloromethyl Pyridine Derivatives
1.1. Significance in Medicinal Chemistry and Agrochemicals
The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents.[3][4][7] Pyridine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][7] Consequently, chloromethyl pyridines, as reactive intermediates, are instrumental in the synthesis of pharmaceuticals such as proton pump inhibitors (e.g., revaprazan) and various other bioactive molecules.[2] Their utility also extends to the agrochemical industry, where they are employed in the production of insecticides, herbicides, and bactericides.[8][9]
1.2. Isomeric Forms and Nomenclature
The reactivity of chloromethyl pyridine is profoundly influenced by the position of the chloromethyl group relative to the nitrogen atom in the pyridine ring. The three primary isomers are:
-
2-(Chloromethyl)pyridine: Also known as picolyl chloride.
-
3-(Chloromethyl)pyridine: Also known as nicotinyl chloride.[10]
-
4-(Chloromethyl)pyridine: Also known as isonicotinyl chloride.
These isomers exhibit distinct electronic and steric properties that dictate their reaction pathways and rates.
1.3. Overview of Reactivity
The fundamental reactivity of chloromethyl pyridines stems from the polarized carbon-chlorine bond in the chloromethyl group. The high electronegativity of the chlorine atom renders the methylene carbon electron-deficient and, therefore, susceptible to attack by nucleophiles.[2] The electron-withdrawing nature of the pyridine ring further enhances the electrophilicity of this carbon center.[2] The principal reaction pathway is nucleophilic substitution, though other transformations such as oxidation and cross-coupling reactions are also accessible.
Chapter 2: Fundamental Principles of Reactivity
2.1. Electronic Effects of the Pyridine Ring
The pyridine ring is an electron-withdrawing heterocycle, a characteristic that significantly influences the reactivity of the chloromethyl group. This electron-withdrawing effect is a combination of inductive and resonance effects. The nitrogen atom, being more electronegative than carbon, exerts a strong inductive pull on the electrons of the ring. This effect is most pronounced at the 2- and 4-positions.
2.2. Influence of Isomerism on Reactivity
The position of the chloromethyl group has a profound impact on its reactivity:
-
2- and 4-Chloromethylpyridine: In these isomers, the nitrogen atom can stabilize the transition state of nucleophilic substitution reactions through resonance. This stabilization accelerates the rate of reaction, making these isomers generally more reactive towards nucleophiles than their 3-substituted counterpart.[2]
-
3-Chloromethylpyridine: The chloromethyl group in the 3-position is less affected by the resonance effects of the nitrogen atom. Its reactivity is primarily governed by inductive effects, leading to a generally lower rate of nucleophilic substitution compared to the 2- and 4-isomers.
2.3. Steric Considerations
Steric hindrance can also play a role in the reactivity of chloromethyl pyridine derivatives, particularly when bulky nucleophiles or substituents on the pyridine ring are involved. The accessibility of the electrophilic carbon in the chloromethyl group can be impeded, potentially slowing down the reaction rate.
Chapter 3: Key Reaction Profiles
3.1. Nucleophilic Substitution Reactions
The most prevalent reaction of chloromethyl pyridines is nucleophilic substitution, where the chloride ion is displaced by a nucleophile. This typically proceeds via an SN2 mechanism.[1][11][12]
A wide array of nucleophiles can be employed to displace the chloride, leading to the formation of a new carbon-nucleophile bond.[1] Common nucleophiles include:
-
Nitrogen Nucleophiles: Primary and secondary amines, anilines, and heterocyclic amines react to form the corresponding pyridylmethylamines.[1]
-
Oxygen Nucleophiles: Alcohols, phenols, and carboxylates can be used to synthesize ethers and esters, respectively.
-
Sulfur Nucleophiles: Thiols and thiophenols yield the corresponding thioethers.
-
Carbon Nucleophiles: Cyanide, enolates, and organometallic reagents can be used to form new carbon-carbon bonds.
In cases where the pyridine ring is further substituted with a good leaving group, such as a fluorine atom at the 2- or 4-position, competition between SN2 at the chloromethyl group and nucleophilic aromatic substitution (SNAr) at the ring can occur.[13] The regioselectivity is influenced by the nature of the nucleophile and the reaction conditions.[13]
-
Hard vs. Soft Nucleophiles: Harder, more basic nucleophiles tend to favor SNAr, while softer, less basic nucleophiles generally favor SN2.[13]
-
Reaction Conditions: Elevated temperatures can promote SNAr reactions.[13]
The choice of nucleophile, solvent, temperature, and base can be strategically employed to favor one pathway over the other.[13] For instance, in the case of 4-(chloromethyl)-2-fluoropyridine, a soft nucleophile like a thiol would likely react selectively at the chloromethyl position, whereas a hard nucleophile like an alkoxide might preferentially attack the 2-position of the pyridine ring.[13]
3.2. Oxidation of the Chloromethyl Group
The methyl group of methylpyridines can be oxidized to a carboxylic acid, which can then be decarboxylated.[14] While direct oxidation of the chloromethyl group is less common, it is a potential side reaction under certain oxidative conditions. More synthetically useful is the oxidation of the precursor methylpyridines to pyridine-N-oxides, which can then be rearranged and chlorinated to yield chloromethyl pyridines.[6][8][9][15]
3.3. Advanced Transformations
While less common for chloromethylpyridines themselves, the chloro-substituted pyridine ring can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura[16][17][18][19][20] and Sonogashira[21][22][23][24] couplings. These reactions are powerful tools for forming carbon-carbon bonds. It is important to note that the chloromethyl group would likely need to be protected or would be incompatible with the reaction conditions for many standard cross-coupling protocols. However, domino reactions involving both the ring chlorine and the chloromethyl group have been reported.[24]
Umpolung, or the reversal of polarity, is a powerful concept in organic synthesis.[25][26][27][28] In the context of chloromethyl pyridines, which are inherently electrophilic at the methylene carbon, an umpolung strategy would involve converting this position into a nucleophilic center. This could be achieved through various methods, such as the formation of a Grignard reagent or other organometallic species, although this can be challenging with the inherent reactivity of the pyridine ring.
Chapter 4: Experimental Protocols
4.1. Synthesis of Chloromethyl Pyridine Derivatives
A common method for the synthesis of 2-(chloromethyl)pyridine hydrochloride involves the oxidation of 2-methylpyridine to its N-oxide, followed by rearrangement and chlorination.[6][8][9]
Protocol: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride [6][8]
-
Oxidation: 2-Methylpyridine is reacted with hydrogen peroxide in the presence of acetic acid at 70-80°C for 10-14 hours to form N-oxide-2-methylpyridine.[6][8][9]
-
Rearrangement: The N-oxide intermediate reacts with glacial acetic acid to yield 2-pyridylcarbinol acetate.[6]
-
Hydrolysis: The acetate intermediate is hydrolyzed under alkaline conditions (e.g., with sodium hydroxide solution) to produce 2-pyridinemethanol.[6]
-
Chlorination: The resulting 2-pyridinemethanol is reacted with thionyl chloride to afford the final product, 2-chloromethylpyridine hydrochloride.[6]
4.2. Protocol for Nucleophilic Substitution: Synthesis of Pyridylmethylamines
This protocol describes the synthesis of N-(pyridin-2-ylmethyl)aniline from 2-(chloromethyl)pyridine hydrochloride and aniline.[1]
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve aniline (1.2 eq) and potassium carbonate (2.5 eq) in DMF.
-
To this solution, add 2-(chloromethyl)pyridine hydrochloride (1.0 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield N-(pyridin-2-ylmethyl)aniline.
4.3. Protocol for Nucleophilic Substitution with Oxygen Nucleophiles
This protocol outlines the synthesis of a pyridylmethyl ether using sodium ethoxide as the nucleophile.
Materials:
-
3-(Chloromethyl)pyridine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Dichloromethane
-
Water
-
Brine
-
Sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(chloromethyl)pyridine hydrochloride (1.0 eq) in anhydrous ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS.
-
Once the reaction is complete, quench with water and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to yield the crude 3-(ethoxymethyl)pyridine.
-
Purify by column chromatography if necessary.
Chapter 5: Applications in Drug Discovery
The versatility of chloromethyl pyridine derivatives as synthetic intermediates has led to their use in the preparation of a wide range of biologically active compounds. For example, the pyridinylmethyl moiety is a key structural feature in many kinase inhibitors, where the pyridine nitrogen can form crucial hydrogen bonds with the target protein.[7] The ability to easily introduce this group via nucleophilic substitution with various amines, alcohols, and other nucleophiles makes chloromethyl pyridines invaluable tools for generating libraries of potential drug candidates for structure-activity relationship (SAR) studies.
Table 1: Summary of Reactivity Profiles
| Isomer | Primary Reaction | Relative Reactivity (SN2) | Key Influencing Factors |
| 2-Chloromethylpyridine | Nucleophilic Substitution | High | Resonance stabilization by nitrogen |
| 3-Chloromethylpyridine | Nucleophilic Substitution | Low | Primarily inductive effects |
| 4-Chloromethylpyridine | Nucleophilic Substitution | High | Resonance stabilization by nitrogen |
References
- BenchChem. (n.d.). Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- BenchChem. (n.d.). Derivatization of the Chloromethyl Group on the Pyridine Ring.
- PubChem. (n.d.). 3-(Chloromethyl)pyridine hydrochloride.
- CAMEO Chemicals. (n.d.). 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE.
- CymitQuimica. (n.d.). 3-(Chloromethyl)pyridine.
- BenchChem. (n.d.). 2-(Chloromethyl)pyridine.
- Guidechem. (2023, November 30). How to synthesize 2- (chloromethyl) Pyridine Hydrochloride.
- BenchChem. (n.d.). Reactivity of the chloromethyl group in pyridine derivatives.
- Google Patents. (2008, September 20). CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
- ResearchGate. (n.d.). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide.
- ResearchGate. (n.d.). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- MedChemExpress. (n.d.). 2-(Chloromethyl)pyridine hydrochloride (Picolyl chloride hydrochloride).
- Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2025, December 25). Royal Society of Chemistry.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.
- BenchChem. (n.d.). Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers.
- Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition in English, 18(4), 239-258.
- PubChem. (n.d.). Picolyl chloride hydrochloride.
- Umpolung reactivity in amide and peptide synthesis. (2012, December 18). SlideShare.
- Shroder, M. (n.d.). The Sonogashira Coupling. Academia.edu.
- Zune, A. E., Hollstein, U., & Litchman, W. M. (1978). Reaction of 2-chloromethylpyridine with sodium acetylide. The Journal of Organic Chemistry, 43(13), 2643-2644.
- Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
- PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride.
- Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction.
- Czarniecki, J., & Zankowska-Jasinska, W. (1983). Oxidation of methylpyridines with some argentous compounds. Roczniki Chemii.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- eGyanKosh. (n.d.). UMPOLUNG REACTIONS.
- Domino Sonogashira Coupling of 2-Chloro-3-(Chloromethyl)Quinolines with Terminal Acetylenes. (2019, November 27). Taylor & Francis.
- PMC. (n.d.). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Umpolung in Fundamental Organic Reactions. (n.d.). MDPI.
- MDPI. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons.
- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021, August 23). International Journal of Pharmaceutical Sciences and Research.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Najam Academy. (2023, May 15). Nucleophilic Substitution Reactions | SN1 Reaction and SN2 Reaction [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
- SlideServe. (2011, September 14). Umpolung reactivity [PowerPoint presentation].
- ResearchGate. (n.d.). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods.
- World Journal of Pharmaceutical and Medical Research. (n.d.). PHARMACOLOGICAL ACTIVITIES OF PYRIDINE DERIVATIVES: A REVIEW.
- ResearchGate. (2016, October 17). A review on the medicinal importance of pyridine derivatives.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Sigma-Aldrich. (n.d.). 3-(Chloromethyl)pyridine hydrochloride 96%.
- PubChem. (n.d.). 3-(Chloromethyl)pyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. wjpps.com [wjpps.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-(Chloromethyl)pyridine | 4377-33-7 | Benchchem [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. guidechem.com [guidechem.com]
- 9. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 10. 3-(Chloromethyl)pyridine | C6H6ClN | CID 18358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pp.bme.hu [pp.bme.hu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. gold-chemistry.org [gold-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. irantypist.com [irantypist.com]
- 25. ethz.ch [ethz.ch]
- 26. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 27. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 28. PPT - Umpolung reactivity PowerPoint Presentation, free download - ID:149945 [slideserve.com]
A Technical Guide to 3,5-Disubstituted-2-(Chloromethyl)pyridine Analogs: Synthesis, Reactivity, and Therapeutic Potential
This in-depth technical guide provides a comprehensive overview of 3,5-disubstituted-2-(chloromethyl)pyridine analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, chemical properties, and prospective biological applications of this versatile scaffold.
Introduction: The Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic motif frequently encountered in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its presence in a molecule can significantly influence physicochemical properties such as solubility, metabolic stability, and the ability to interact with biological targets.[1] The unique electronic nature of the pyridine ring, coupled with the potential for substitution at various positions, makes it a privileged scaffold in the design of novel therapeutic agents. This guide focuses on a specific, yet highly versatile, subset of pyridine derivatives: those bearing substituents at the 3 and 5 positions and a reactive chloromethyl group at the 2-position. This arrangement offers a trivalent platform for molecular elaboration, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological activity.
Synthetic Strategies for the 3,5-Disubstituted-2-(Chloromethyl)pyridine Core
The synthesis of the core 3,5-disubstituted-2-(chloromethyl)pyridine scaffold is a critical first step in the development of analog libraries. Several synthetic approaches can be envisioned, primarily revolving around the construction of the substituted pyridine ring followed by the introduction of the chloromethyl group, or the modification of a pre-existing pyridine derivative.
Construction of the Substituted Pyridine Ring
Classical methods for pyridine synthesis, such as the Hantzsch pyridine synthesis, can be adapted to produce 3,5-disubstituted pyridine rings.[2] This method involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonia equivalent. By carefully selecting the appropriate starting materials, a variety of substituents can be introduced at the 3 and 5 positions.
A more contemporary approach involves transition-metal-catalyzed cross-coupling reactions to build the substituted pyridine scaffold.[3] For instance, a dihalopyridine can be selectively functionalized at the 3 and 5 positions using Suzuki, Stille, or other cross-coupling methodologies.
Introduction of the 2-(Chloromethyl) Group
Once the 3,5-disubstituted pyridine ring is in hand, the 2-(chloromethyl) group can be introduced through several methods. A common strategy involves the chlorination of a 2-methylpyridine precursor.
Experimental Protocol: Chlorination of a 3,5-Disubstituted-2-Methylpyridine
This protocol is a generalized procedure based on established methods for the chlorination of picoline derivatives.[1]
Materials:
-
3,5-disubstituted-2-methylpyridine
-
Trichloroisocyanuric acid (TCCA)
-
Dimethylformamide (DMF)
-
Chloroform (CHCl₃)
-
5% Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄)
-
Dry hydrogen chloride (HCl) gas
-
Acetone
Procedure:
-
Dissolve the 3,5-disubstituted-2-methylpyridine and a catalytic amount of DMF in chloroform.
-
Heat the solution to reflux.
-
Slowly add TCCA in portions, maintaining the reflux. The reaction is exothermic.
-
After the addition is complete, continue stirring at reflux for an additional 2 hours.
-
Cool the reaction mixture and filter to remove any solid byproducts.
-
Wash the filtrate with a 5% NaOH solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
Filter the solution and bubble dry HCl gas through the filtrate to precipitate the hydrochloride salt of the product.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold acetone.
-
Dry the product under vacuum to yield the 3,5-disubstituted-2-(chloromethyl)pyridine hydrochloride.[1]
Causality behind Experimental Choices:
-
TCCA as Chlorinating Agent: TCCA is a safe and easy-to-handle source of chlorine for radical chlorination of the methyl group.
-
DMF as Catalyst: DMF can act as a radical initiator under these conditions.
-
Reflux Conditions: The elevated temperature is necessary to initiate and sustain the free-radical chlorination process.
-
HCl Gas Precipitation: Conversion to the hydrochloride salt often aids in the purification and handling of the product, as it is typically a stable, crystalline solid.
Chemical Reactivity and Analog Synthesis
The 2-(chloromethyl) group is a highly reactive electrophilic site, making it an excellent handle for introducing a wide range of functional groups through nucleophilic substitution reactions. This reactivity is the cornerstone for generating diverse libraries of 3,5-disubstituted-2-(chloromethyl)pyridine analogs.
Nucleophilic Substitution Reactions
A plethora of nucleophiles can be employed to displace the chloride, including:
-
O-Nucleophiles: Alcohols, phenols, and carboxylic acids can be used to form ethers and esters, respectively.
-
N-Nucleophiles: Amines (primary, secondary, and heterocyclic) readily react to form the corresponding substituted aminomethylpyridines.
-
S-Nucleophiles: Thiols and thiophenols can be used to synthesize thioethers.
-
C-Nucleophiles: Cyanide or enolates can be used to form new carbon-carbon bonds.
This versatility allows for the systematic modification of the substituent at the 2-position to probe structure-activity relationships (SAR).
Spectroscopic Characterization
The structural elucidation of novel 3,5-disubstituted-2-(chloromethyl)pyridine analogs relies on a combination of spectroscopic techniques. While experimental data for specific analogs will vary, the following provides a general guide to their characterization.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the pyridine ring (typically in the aromatic region, δ 7-9 ppm), the chloromethyl group (a singlet around δ 4.5-5.0 ppm), and the substituents at the 3 and 5 positions. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the chloromethyl carbon (typically δ 40-50 ppm), and the carbons of the substituents. |
| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺) and characteristic fragmentation patterns, including the loss of the chloromethyl group. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C-Cl bond (around 650-800 cm⁻¹), C=N and C=C stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹), and functional groups of the substituents. |
Table 1: General Spectroscopic Features of 3,5-Disubstituted-2-(Chloromethyl)pyridine Analogs.
Biological Activities and Therapeutic Potential
While the specific biological activities of 3,5-disubstituted-2-(chloromethyl)pyridine analogs are not extensively documented as a distinct class, the known pharmacological profiles of related substituted pyridines provide a strong basis for predicting their therapeutic potential.
Anticancer Activity
Numerous pyridine derivatives have demonstrated potent antitumor activity.[2] The substituents at the 3 and 5 positions can be designed to interact with specific enzymatic pockets or protein-protein interfaces implicated in cancer progression. The 2-substituent, introduced via the chloromethyl handle, can be tailored to enhance binding affinity, improve pharmacokinetic properties, or introduce additional pharmacophoric features.
Anti-inflammatory and Immunomodulatory Effects
Substituted pyridines have been investigated as inhibitors of key inflammatory mediators. For instance, 2,3,5-trisubstituted pyridine analogs have been identified as potent inhibitors of IL-1β release through the modulation of the p38 MAPK signaling pathway.[4] The 3,5-disubstituted-2-(chloromethyl)pyridine scaffold offers a template to develop novel anti-inflammatory agents by targeting similar pathways.
Antimicrobial and Antitubercular Potential
Pyridine-containing compounds are well-represented among antimicrobial and antitubercular drugs.[5][6] A series of 3,5-disubstituted pyridines has shown potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates.[6] By strategic selection of substituents at the 3 and 5 positions and derivatization at the 2-position, novel analogs with enhanced antimicrobial potency and improved safety profiles can be developed.
Structure-Activity Relationship (SAR) Insights
A systematic exploration of the structure-activity relationship is crucial for optimizing the biological activity of this scaffold.
-
Substituents at C3 and C5: The nature of the substituents at these positions will significantly impact the electronic properties of the pyridine ring and the overall shape of the molecule. Aromatic, heteroaromatic, or aliphatic groups with varying electronic and steric properties should be explored.
-
Substituent at C2: The group introduced via the chloromethyl handle can be varied to probe interactions with specific regions of a biological target. The length, flexibility, and hydrogen bonding capacity of this substituent are key parameters to modify.
A well-designed library of analogs will enable the elucidation of a comprehensive SAR, guiding the development of potent and selective lead compounds.
Conclusion
The 3,5-disubstituted-2-(chloromethyl)pyridine scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with the reactive 2-(chloromethyl) group, provides a versatile platform for generating diverse chemical libraries. Based on the known biological activities of related pyridine derivatives, these analogs hold potential as anticancer, anti-inflammatory, and antimicrobial agents. Future research in this area should focus on the synthesis and biological evaluation of a wide range of analogs to fully explore the therapeutic potential of this exciting class of compounds.
References
A numbered list of all sources cited in the text will be provided here, including the title, source, and a valid, clickable URL for verification.
Sources
Methodological & Application
Application Notes & Protocols: Nucleophilic Substitution Strategies for 5-Bromo-3-chloro-2-(chloromethyl)pyridine
Introduction
5-Bromo-3-chloro-2-(chloromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its utility stems from the presence of multiple reactive sites, which can be selectively addressed to build complex molecular architectures.[1] This guide provides a detailed exploration of nucleophilic substitution reactions targeting the most reactive position: the chloromethyl group.
The protocols and insights herein are designed for researchers, scientists, and drug development professionals. We will delve into the chemical rationale behind procedural choices, offering a framework for adapting these methods to a variety of synthetic goals. The focus is on the practical execution of these reactions, emphasizing safety, efficiency, and selectivity.
The Reactivity Profile of 5-Bromo-3-chloro-2-(chloromethyl)pyridine
Understanding the hierarchy of reactivity among the three halogenated positions is critical for achieving selective transformations.
-
Primary Reactive Site: The 2-(Chloromethyl) Group The chloromethyl group at the C2 position is analogous to a benzylic halide. The adjacent pyridine ring, through resonance and inductive effects, stabilizes the transition state of a nucleophilic attack. This makes the methylene carbon highly electrophilic and susceptible to substitution reactions, primarily via an S_N2 mechanism with strong nucleophiles.[2] For primary halides like this, the S_N2 pathway is strongly favored over elimination. The increased electrostatic potential at this carbon significantly lowers the activation barrier for substitution compared to a standard alkyl chloride.[3]
-
Secondary Reactive Sites: Ring Halogens (2-Chloro, 5-Bromo) The chlorine at C2 and bromine at C5 are attached directly to the aromatic pyridine ring. Nucleophilic substitution at these positions occurs via a Nucleophilic Aromatic Substitution (S_NAr) mechanism.[4][5] This pathway requires harsh conditions—such as high temperatures or the use of strong bases—because the initial attack by the nucleophile temporarily disrupts the ring's aromaticity.[5][6] The C2 and C4 positions on a pyridine ring are generally more reactive towards S_NAr than the C3 position.[4] Crucially, the conditions required for S_NAr are significantly more forcing than those needed for substitution at the chloromethyl group, allowing for excellent selectivity.
Caption: Reactivity hierarchy of 5-Bromo-3-chloro-2-(chloromethyl)pyridine.
General Considerations for S_N2 Protocols
Successful substitution at the chloromethyl position hinges on the careful selection of reagents and conditions.
-
Nucleophile Selection : Strong, non-bulky nucleophiles are ideal for promoting a clean S_N2 reaction. The choice of nucleophile dictates the type of bond being formed (C-O, C-N, C-S, etc.). Weakly basic nucleophiles, such as azide (N₃⁻), are excellent as they minimize side reactions like elimination.[7] Strong nucleophiles generally favor S_N2 pathways, while weaker ones may favor S_N1, especially with secondary or tertiary substrates.[8][9]
-
Solvent Choice : Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are preferred. They effectively solvate the counter-ion of the nucleophile without hydrogen bonding to the nucleophile itself, thus enhancing its reactivity.
-
Base Requirement : When using a neutral nucleophile (e.g., an amine, R-NH₂, or a thiol, R-SH), a non-nucleophilic base is required to neutralize the HCl or HBr generated during the reaction. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-Diisopropylethylamine (DIPEA).
-
Temperature Control : Most reactions proceed efficiently at temperatures ranging from room temperature to 60-80 °C. Higher temperatures should be avoided to prevent potential side reactions, including S_NAr at the C2-chloro position. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Detailed Experimental Protocols
The following protocols are representative procedures for the functionalization of 5-Bromo-3-chloro-2-(chloromethyl)pyridine.
Protocol 1: C-O Bond Formation (Williamson Ether Synthesis)
This protocol describes the synthesis of alkoxy derivatives, a common transformation in drug discovery.
Reaction Scheme: (Self-generated image of the chemical reaction)
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Bromo-3-chloro-2-(chloromethyl)pyridine | 240.90 | 1.0 | 1.0 |
| Sodium Alkoxide (e.g., Sodium Methoxide) | 54.02 | 1.2 | 1.2 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 5 mL | - |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-3-chloro-2-(chloromethyl)pyridine (1.0 mmol, 241 mg).
-
Dissolve the starting material in 5 mL of anhydrous DMF.
-
Add the sodium alkoxide (e.g., sodium methoxide, 1.2 mmol, 65 mg) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and quench by the slow addition of 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
Causality & Rationale:
-
Sodium Alkoxide: Using a pre-formed sodium salt of the alcohol provides a potent nucleophile. An excess (1.2 eq.) ensures the complete consumption of the starting material.
-
Anhydrous DMF: A polar aprotic solvent is used to enhance the nucleophilicity of the alkoxide anion, accelerating the S_N2 reaction.
-
Inert Atmosphere: Prevents moisture from quenching the highly reactive alkoxide.
Protocol 2: C-N Bond Formation (Azide Synthesis)
Alkyl azides are versatile intermediates, readily converted to amines via reduction. Sodium azide is an excellent nucleophile for this transformation.[7]
Reaction Scheme: (Self-generated image of the chemical reaction)
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Bromo-3-chloro-2-(chloromethyl)pyridine | 240.90 | 1.0 | 1.0 |
| Sodium Azide (NaN₃) | 65.01 | 1.5 | 1.5 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | - | 5 mL | - |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 5-Bromo-3-chloro-2-(chloromethyl)pyridine (1.0 mmol, 241 mg) in 5 mL of anhydrous DMSO.
-
Add sodium azide (1.5 mmol, 97.5 mg) to the solution.
-
Heat the mixture to 60 °C and stir for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into 25 mL of ice-cold water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with water (2 x 15 mL) and then brine (1 x 15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude azide.
-
Purification via silica gel chromatography may be performed if necessary.
Causality & Rationale:
-
Sodium Azide: A potent and "soft" nucleophile that is minimally basic, which prevents elimination side-reactions.[7] A slight excess ensures the reaction goes to completion.
-
DMSO: A highly polar aprotic solvent that readily dissolves sodium azide and accelerates the S_N2 reaction.
Safety Note: Sodium azide is highly toxic. Organic azides can be explosive and should be handled with care, avoiding heat, shock, and friction. Do not use chlorinated solvents during workup with azides.
Protocol 3: C-S Bond Formation (Thioether Synthesis)
This protocol outlines the formation of a thioether, a common moiety in pharmaceuticals.
Reaction Scheme: (Self-generated image of the chemical reaction)
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Bromo-3-chloro-2-(chloromethyl)pyridine | 240.90 | 1.0 | 1.0 |
| Thiol (e.g., Thiophenol) | 110.18 | 1.1 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Anhydrous Acetonitrile (MeCN) | - | 10 mL | - |
Step-by-Step Procedure:
-
To a stirred suspension of potassium carbonate (2.0 mmol, 276 mg) in 10 mL of anhydrous acetonitrile, add the thiol (e.g., thiophenol, 1.1 mmol, 113 µL).
-
Stir the mixture at room temperature for 15 minutes to generate the thiolate in situ.
-
Add a solution of 5-Bromo-3-chloro-2-(chloromethyl)pyridine (1.0 mmol, 241 mg) in 2 mL of acetonitrile to the suspension.
-
Stir the reaction at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the product by column chromatography.
Causality & Rationale:
-
In situ Thiolate Generation: The thiol is deprotonated by potassium carbonate, a mild inorganic base, to form the more nucleophilic thiolate anion.[10] This avoids the need to handle potentially air-sensitive sodium thiolates.
-
Acetonitrile: A suitable polar aprotic solvent that facilitates the S_N2 reaction.
Summary of Reaction Conditions
| Nucleophile (Nu-H / Nu⁻) | Product Type | Base (if needed) | Solvent | Temp. (°C) | Expected Product Structure |
| R-OH / R-O⁻Na⁺ | Ether | None (if alkoxide) | DMF, THF | 25-60 | Py-CH₂-OR |
| H₂O | Alcohol | K₂CO₃ | Acetone/H₂O | 25-50 | Py-CH₂-OH |
| R-NH₂ | Secondary Amine | K₂CO₃, Et₃N | MeCN, DMF | 25-80 | Py-CH₂-NHR |
| NaN₃ | Azide | None | DMSO, DMF | 25-60 | Py-CH₂-N₃ |
| R-SH | Thioether | K₂CO₃ | MeCN, DMF | 25-50 | Py-CH₂-SR |
| NaCN | Nitrile | None | DMSO | 50-80 | Py-CH₂-CN |
Py = 5-Bromo-3-chloro-2-pyridinyl moiety
Mechanistic & Workflow Visualizations
Caption: General S_N2 mechanism at the 2-(chloromethyl) position.
Caption: Standard experimental workflow for nucleophilic substitution.
References
- BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. BenchChem.
- ResearchGate. (n.d.).
- YouTube. (2019, January 19).
- Chem-Impex. (n.d.). 5-Bromo-3-chloro-2-methylpyridine.
- University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides.
- BenchChem. (n.d.).
- Comptes Rendus de l'Académie des Sciences, Série IIc: Chimie. (n.d.). Preparation of thioethers using SN1-active halides and zinc mercaptides.
- Glasp. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions | Video Summary and Q&A.
- YouTube. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions.
- Computational Organic Chemistry. (n.d.). Benzylic Effect in SN2 Reactions.
- Master Organic Chemistry. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. idc-online.com [idc-online.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. glasp.co [glasp.co]
- 9. m.youtube.com [m.youtube.com]
- 10. Thioether Formation - Wordpress [reagents.acsgcipr.org]
Application Note: High-Fidelity Functionalization of Chloromethyl Pyridines
Executive Summary
The chloromethyl pyridine moiety serves as a critical "warhead" in the synthesis of Proton Pump Inhibitors (PPIs), kinase inhibitors, and multidentate ligands. However, its reactivity is a double-edged sword: the electron-deficient pyridine ring activates the benzylic-like carbon toward
This guide addresses the specific challenge of functionalizing the chloromethyl group (
Reactivity & Mechanistic Logic
2.1 The Electronic Landscape
The reactivity of chloromethyl pyridines is governed by the position of the
-
2- and 4-Isomers: Highly reactive. The ring nitrogen acts as an electron sink, stabilizing the transition state for nucleophilic attack via resonance (similar to a nitro-benzyl system). However, the free base of 2-(chloromethyl)pyridine is notoriously unstable; the intermolecular reaction between the pyridine nitrogen of one molecule and the alkyl chloride of another leads to rapid formation of quaternary pyridinium salts (polymerization).
-
3-Isomer: Less reactive but more stable. The inductive effect of the nitrogen facilitates substitution, but resonance stabilization is absent.
2.2 Chemoselectivity: Tail vs. Ring
In a poly-halogenated substrate (e.g., 2-(chloromethyl)-6-bromopyridine), chemoselectivity is achieved thermally:
-
Kinetic Control (
): Nucleophiles attack the chloromethyl carbon ( ). The carbon-halogen bond on the ring remains inert without Pd-catalysis or extreme forcing conditions. -
Thermodynamic/Catalytic Control: Ring functionalization (Suzuki, Buchwald-Hartwig) should generally be performed after the chloromethyl group has been transformed or protected, as the alkyl chloride is incompatible with many organometallic catalysts (oxidative addition risks).
Figure 1: Chemoselectivity landscape. Path A is the preferred first step to avoid side reactions.
Experimental Protocols
Protocol A: Nucleophilic Substitution (Amination/Etherification)
Target: Conversion of
Critical Handling Note: 2-(Chloromethyl)pyridine is almost exclusively supplied as the Hydrochloride (HCl) salt to prevent self-polymerization. Do not free-base the starting material in bulk. Generate the free base in situ.
Materials:
-
Substrate: 2-(Chloromethyl)-6-bromopyridine HCl salt (1.0 equiv)
-
Nucleophile: Morpholine (1.2 equiv) or Phenol (1.1 equiv)
-
Base:
(3.0 equiv) or (for sluggish substrates) -
Solvent: Acetonitrile (ACN) or DMF (anhydrous)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the chloromethyl pyridine HCl salt in ACN (0.2 M concentration).
-
Base Addition: Add powdered
(3.0 equiv) in one portion.-
Why: The first equivalent neutralizes the HCl salt; the remaining equivalents scavenge the HCl generated during the substitution.
-
-
Nucleophile Addition: Add the amine or alcohol nucleophile dropwise at
. -
Reaction: Allow the mixture to warm to room temperature (RT). Stir for 4–12 hours.
-
Monitoring: Check TLC or LC-MS. The starting material (salt) may streak on TLC; the product should be a distinct spot.
-
Note: If the ring contains a highly electron-withdrawing group (e.g.,
), keep the temperature strictly to prevent on the ring.
-
-
Workup: Filter off the inorganic salts. Concentrate the filtrate. Partition between EtOAc and water. Wash organic layer with brine, dry over
, and concentrate.
Data Summary: Solvent Effects on Yield
| Solvent | Base | Temp (
Protocol B: Kornblum Oxidation (Aldehyde Synthesis)
Target: Conversion of
Standard oxidation agents often fail due to the basicity of the pyridine ring. The Kornblum oxidation is the industry standard for this transformation, utilizing DMSO as the oxidant.[2]
Materials:
-
Substrate: 2-(Chloromethyl)pyridine derivative (1.0 equiv)
-
Solvent/Oxidant: DMSO (10–15 volumes)
-
Base:
(5.0 equiv)
Step-by-Step Workflow:
-
Dissolution: Dissolve the substrate in DMSO.
-
Base Addition: Add solid
. -
Heating: Heat the mixture to
for 2–4 hours. -
Quench: Pour the reaction mixture into ice water.
-
Extraction: Extract immediately with
.-
Caution: Pyridine carbaldehydes are unstable and prone to hydration (gem-diol formation) or air oxidation to the carboxylic acid. Store under inert atmosphere or use immediately in the next step (e.g., reductive amination).
-
Troubleshooting & Optimization
Issue 1: Self-Alkylation (Polymerization)
-
Symptom: Formation of an insoluble, dark tar during the reaction or upon attempting to isolate the free base.
-
Root Cause: Intermolecular attack of the pyridine nitrogen on the chloromethyl group.
-
Solution: Never isolate the free base. Always store as the HCl salt. If the free base is required for a specific non-polar reaction, generate it in a biphasic system (
/aq ) and use the organic layer immediately without concentrating to dryness.
Issue 2: Hydrolysis
-
Symptom: Appearance of a hydroxymethyl impurity (
). -
Root Cause: Wet solvents or hygroscopic bases.
-
Solution: Use anhydrous ACN or DMF. Dry
in an oven before use.
Issue 3: Ring Halogen Displacement
-
Symptom: Loss of Bromine/Chlorine on the ring.[9]
-
Root Cause: Reaction temperature too high or nucleophile too strong (e.g., thiolate anions).
-
Solution: Lower temperature to
. Switch to a weaker base (e.g., instead of ).
Figure 2: Troubleshooting logic for common side-reactions.
Safety Information
-
Vesicant Hazard: Chloromethyl pyridines are nitrogen mustard analogues.[8] They are potent alkylating agents and can cause severe skin blistering and respiratory damage.
-
Handling: Always handle in a fume hood. Double-glove (Nitrile). Decontaminate glassware with a dilute ammonia solution to quench residual alkylating agent before washing.
References
-
Thermo Scientific. (n.d.).[10] 2-Chloromethylpyridine Hydrochloride Product Specifications. Retrieved from [Link]
-
Kornblum, N., et al. (1959).[2][7] A New and Selective Method of Oxidation.[7] Journal of the American Chemical Society.[7] Retrieved from [Link]
-
MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. synarchive.com [synarchive.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 8. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. wasteless.bio [wasteless.bio]
Application Note: Site-Selective Functionalization of 5-Bromo-3-chloro-2-(chloromethyl)pyridine
Abstract
This guide details the chemoselective palladium-catalyzed cross-coupling of 5-Bromo-3-chloro-2-(chloromethyl)pyridine , a "privileged scaffold" in kinase inhibitor discovery. The molecule presents a unique synthetic challenge: three distinct electrophilic sites (aryl bromide, aryl chloride, and alkyl chloride) with competing reactivity profiles. This protocol focuses on achieving exclusive C5-arylation (Suzuki-Miyaura coupling) while preserving the base-sensitive C2-chloromethyl group and the less reactive C3-chloride for subsequent diversification.
Chemo-Structural Analysis & Reactivity Profiling
The Electrophilic Triad
Success with this substrate requires a precise understanding of the reactivity hierarchy. The molecule contains three potential sites for nucleophilic attack or oxidative addition.
-
Site A (C5-Br): The most reactive site for Pd(0) oxidative addition. The bond dissociation energy (BDE) of C-Br is lower than C-Cl, making it the primary target for kinetic control.
-
Site B (C3-Cl): Sterically hindered by the adjacent C2-substituent and C4-H. It is significantly less reactive towards Pd(0) than the C5-Br position.
-
Site C (C2-CH2Cl): An alkyl chloride at a benzylic-like position. While less reactive towards Pd(0) under standard conditions than Ar-Br, it is highly susceptible to nucleophilic substitution (SN2) and base-mediated degradation (hydrolysis to alcohol or self-quaternization).
Reactivity Map (Visualization)
Figure 1: Reactivity hierarchy of the tris-electrophile scaffold. Green indicates the target site; Red indicates the stability hazard.
Critical Handling & Storage (Pre-Reaction)
Expert Insight: 2-(Chloromethyl)pyridines are notoriously unstable as free bases. They undergo intermolecular self-alkylation (quaternization) to form dark, insoluble polymers.
-
Storage: Always store as the Hydrochloride (HCl) salt at -20°C under argon.
-
Reaction Prep: Do not free-base the starting material in a separate step prior to coupling. Neutralize the HCl salt in situ within the reaction vessel to minimize the lifetime of the concentrated free base.
Protocol 1: C5-Selective Suzuki-Miyaura Coupling
This protocol is optimized to couple aryl boronic acids at the C5 position. The conditions utilize Pd(dppf)Cl₂ , a robust catalyst that resists deactivation, and a mild base (Na₂CO₃ ) to prevent hydrolysis of the chloromethyl group.
Reagent Table (Scale: 1.0 mmol)
| Component | Reagent | Equiv.[1][2][3][4] | Amount | Role |
| Substrate | 5-Br-3-Cl-2-(CH₂Cl)pyridine·HCl | 1.0 | 278 mg | Electrophile |
| Coupling Partner | Phenylboronic acid (Model) | 1.1 | 134 mg | Nucleophile |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 | 24.5 mg | Catalyst (3 mol%) |
| Base | Na₂CO₃ (2.0 M aq. solution) | 2.5 | 1.25 mL | Acid Scavenger |
| Solvent | 1,4-Dioxane (Degassed) | N/A | 5.0 mL | Solvent |
Note: 2.5 equiv of base is used: 1.0 equiv to neutralize the Pyridine·HCl salt, and 1.5 equiv for the Suzuki mechanism.
Step-by-Step Procedure
-
Vessel Preparation: Flame-dry a 25 mL Schlenk tube or microwave vial and cool under a stream of Argon.
-
Solids Addition: Charge the vessel with the Substrate·HCl salt (278 mg), Boronic Acid (134 mg), and Pd(dppf)Cl₂ (24.5 mg).
-
Inertion: Cap the vessel and cycle Vacuum/Argon three times.
-
Solvent Addition: Add degassed 1,4-Dioxane (5.0 mL) via syringe.
-
Base Addition: Add 2.0 M Na₂CO₃ (1.25 mL) dropwise.
-
Observation: Mild effervescence may occur as the HCl salt is neutralized.
-
-
Reaction: Heat the mixture to 60°C in an oil bath (or microwave reactor).
-
Caution: Do not exceed 80°C. Higher temperatures increase the rate of chloromethyl hydrolysis.
-
-
Monitoring: Monitor by HPLC/LC-MS at 2 hours.
-
Target Mass: M+1 = 238 (for Phenyl coupled product).
-
Look for: Hydrolysis byproduct (M+1 = 220, -CH2OH species).
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).
-
Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Crucial: Do not heat the crude residue excessively during evaporation (keep bath < 40°C).
-
Experimental Workflow
Figure 2: Optimized workflow for handling the salt form substrate.
Troubleshooting & Optimization
Issue: Hydrolysis of the Chloromethyl Group (-CH₂Cl -CH₂OH)
If LC-MS shows significant conversion to the alcohol (Mass -18 from expected product):
-
Switch Solvent: Move to anhydrous conditions. Use Toluene/THF with CsF (Cesium Fluoride) or K₃PO₄ (solid) instead of aqueous carbonate.
-
Lower Temperature: Reduce reaction temperature to 45-50°C and extend time.
-
Catalyst Change: Switch to a more active catalyst like Pd(OAc)₂ / XPhos or Pd(dtbpf)Cl₂ to allow coupling at lower temperatures.
Issue: C3-Chlorine Coupling (Over-reaction)
If you observe bis-coupling (coupling at both Br and Cl sites):
-
Stoichiometry: Ensure strictly 1.0 - 1.1 equivalents of Boronic acid.
-
Ligand: Stick to dppf or PPh₃ . Avoid highly electron-rich, bulky ligands (like Buchwald biaryls) which can activate aryl chlorides.
Strategic Diversification (Post-Coupling)
Once the C5-aryl group is installed, the molecule retains the C3-Cl and C2-CH₂Cl handles.
-
Path A (C2-Substitution): The chloromethyl group can now be reacted with amines (HNR₂) or thiols (HSR) under standard SN2 conditions (DIPEA, MeCN, RT) to install solubilizing groups.
-
Path B (C3-Coupling): The C3-chloride is now deactivated but can be coupled using forcing conditions (Pd-PEPPSI-IPr, 100°C) after the C2-position has been stabilized.
References
-
Halogen Reactivity Order: Handy, E. S., & Zhang, Y. (2001). "Selectivity in the Suzuki coupling of polyhaloheterocycles." Chem. Commun.
-
(General reference for halopyridine selectivity).
-
-
Stability of Chloromethylpyridines: BenchChem Technical Guide. "Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride."
-
(Accessed via search context).
-
-
Suzuki Coupling of Chloromethyl-arenes: "Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-Chloromethyl Bromobenzene." NIH/PubMed Central.
-
Base Effects in Suzuki Coupling: "Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction." Molecules.
Sources
Troubleshooting & Optimization
Handling lachrymatory properties of 5-Bromo-3-chloro-2-(chloromethyl)pyridine
The following technical guide is structured to serve as an autonomous support center for handling 5-Bromo-3-chloro-2-(chloromethyl)pyridine . This compound belongs to the class of
Topic: 5-Bromo-3-chloro-2-(chloromethyl)pyridine CAS: 936342-91-5 (and related isomers) Hazard Class: Skin Corr. 1B, Eye Dam. 1, Acute Tox. 4, Lachrymator
The Core Directive: Understanding the Hazard
Q: Why is this compound not just "irritating" but debilitating? A: Unlike simple acidic volatiles (like HCl), this compound is a TRPA1 Agonist . The chloromethyl group is a highly reactive electrophile. When it contacts the mucous membranes of the eyes or lungs, it does not merely change the pH; it covalently modifies the ion channels responsible for pain sensing.
The Mechanism of Action:
The compound undergoes a nucleophilic substitution reaction with the thiol (-SH) groups of cysteine residues on the N-terminus of the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1). This covalent alkylation locks the channel in an "open" state, causing a massive influx of Calcium (
Visualization: The TRPA1 Alkylation Pathway
Figure 1: Molecular mechanism of lachrymation. The compound covalently bonds to pain receptors, making simple water washing ineffective for immediate relief.
Engineering Controls & Preparation
Q: My fume hood is on. Is that enough? A: No. Standard airflow (0.5 m/s) protects you from inhalation, but turbulence can carry lachrymatory vapors into the lab during sash movement.
Required Setup:
-
The "Red Zone" Buffer: Place the balance and reaction vessel at least 6 inches back from the sash plane.
-
Double-Gloving: Latex is permeable to benzylic/picolyl halides. Use Nitrile (double layer) or Silver Shield/Laminate gloves.
-
Destruction Bath: Prepare a "Quench Bath" before you open the vial (See Section 4).
Q: How do I weigh it without contaminating the balance? A: Do not weigh the solid in the open. Use the "Solution Transfer Method" . Solids are the primary source of contamination (static dust). Dissolving the compound immediately contains the vapor pressure.
Protocol: The Solution Transfer Method
-
Tare a vial containing a specific volume of solvent (e.g., DCM or THF) with the cap on.
-
Move the vial and the compound into a disposable glove bag inside the hood.
-
Transfer the solid into the solvent vial inside the bag.
-
Seal the vial. Remove from the bag.
-
Weigh the sealed vial. Calculate the mass by difference.
-
You now have a stock solution. Handle as a liquid, which is significantly safer.
Experimental Workflow & Troubleshooting
Q: I need to remove the solvent. How do I prevent the rotavap from becoming a tear-gas generator? A: The rotary evaporator is the most common failure point.
The "Cold Trap" Protocol:
-
Ventilation: The rotavap must be inside a fume hood or vented via a large-bore hose to an exhaust.
-
Vacuum Pump Protection: Use a secondary cold trap (dry ice/acetone) between the rotavap and the pump. The compound will condense there.
-
The Critical Step: When breaking the vacuum, do not admit ambient air . Admit Nitrogen or Argon .
-
Post-Run: Do not disassemble the trap immediately. Add the Quench Solution (see below) directly into the receiving flask and trap before removing them from the hood.
Q: The reaction mixture turned black/tarry. Is it still active? A: Assume yes. Picolyl halides are thermally unstable and can polymerize or decompose to release HCl. The "tar" likely contains active alkylating agents. Treat all residues as potent lachrymators.
Decontamination & Waste (The "Quench")
Q: How do I clean the glassware? Water just spreads the smell. A: Water relies on hydrolysis, which is too slow for picolyl halides. You need a Nucleophilic Quench .
The "Thiosulfate Trap" Recipe: Use this solution to wipe down surfaces and soak glassware.
-
Active Agent: Sodium Thiosulfate (
) or Sodium Sulfite ( ). -
Concentration: 10-15% w/v in water.
-
Solvent: Add 20% Ethanol or Isopropanol to the water (helps the organic residue dissolve and react).
Chemical Logic:
Visualization: Safe Handling Workflow
Figure 2: The "Closed Loop" workflow. Note the specific requirement for Thiosulfate quenching before disposal.
Emergency Response FAQ
Q: I dropped a vial outside the hood. What now? A:
-
Evacuate: Clear the room immediately. Do not attempt to clean it up alone.[1][2]
-
Isolate: Close the lab door and post a "Do Not Enter - Tear Gas" sign.
-
Re-entry: Only by personnel wearing a Full-Face Respirator (Organic Vapor/Acid Gas cartridge) or SCBA.
-
Decon: Cover the spill with vermiculite/absorbent, then flood the absorbent with the Thiosulfate Quench Solution . Let it sit for 30 minutes before collecting.
Q: I got it on my skin/eyes. A:
-
Eyes: Flush with water for 15 minutes minimum .[3][4][5][6] Force eyelids open. Note: The pain may persist after flushing due to the covalent bonding (see Mechanism). Seek medical attention immediately.[3][4][7][8]
-
Skin: Wash with soap and water.[2][3][4][5] Do not use ethanol on the skin (it increases permeability). If burning persists, treat as a chemical burn.
References
-
Mechanism of TRPA1 Activation: Hinman, A., et al. (2006).[9] TRP channel activation by reversible covalent modification. Proc. Natl. Acad. Sci. USA. Link
-
Lachrymatory Agents & TRPA1: Bessac, B. F., & Jordt, S. E. (2008). Breathtaking TRP Channels: TRPA1 and TRPV1 in Airway Chemosensation and Reflex Control. Physiology. Link
-
Decontamination of Alkylating Agents: U.S. CDC/NIOSH. Occupational Health Guideline for Benzyl Chloride (Analogous picolyl chloride handling). Link
-
Quenching Protocols: Sarpong Group. Quenching of Reactive Intermediates. Link
-
Safety Data Sheet (Analogous): Sigma-Aldrich. 3-Bromo-5-(chloromethyl)pyridine hydrochloride SDS. Link
Sources
- 1. amnesty.nl [amnesty.nl]
- 2. Riot Control Agents | Chemical Emergencies | CDC [cdc.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor’s Guide - PHR [phr.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H-NMR Spectrum of 5-Bromo-3-chloro-2-(chloromethyl)pyridine: A Comparative Analysis
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR), stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the expected ¹H-NMR spectrum of 5-Bromo-3-chloro-2-(chloromethyl)pyridine, a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical synthesis.[1]
Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage a comparative approach. By examining the ¹H-NMR data of structurally analogous compounds, we can confidently predict the chemical shifts and splitting patterns of the target molecule. This methodology not only allows for the hypothetical characterization of 5-Bromo-3-chloro-2-(chloromethyl)pyridine but also serves as a practical framework for interpreting the spectra of other complex substituted pyridines.
The Predicted ¹H-NMR Spectrum: A Breakdown
The structure of 5-Bromo-3-chloro-2-(chloromethyl)pyridine presents two distinct proton environments: the protons on the pyridine ring and the protons of the chloromethyl group.
1. Aromatic Region (Pyridine Ring Protons):
The pyridine ring contains two protons at the 4- and 6-positions. Due to the unsymmetrical substitution pattern, these protons are chemically non-equivalent and are expected to appear as distinct signals.
-
H-4 Proton: This proton is situated between a chlorine atom at the 3-position and a bromine atom at the 5-position. The electronegativity of these halogens will deshield the H-4 proton, shifting its resonance downfield. We can anticipate this signal to be a doublet due to coupling with the H-6 proton.
-
H-6 Proton: This proton is adjacent to the nitrogen atom and the bromine atom at the 5-position. The proximity to the electronegative nitrogen atom will also cause a significant downfield shift. This signal is expected to be a doublet due to coupling with the H-4 proton.
2. Aliphatic Region (Chloromethyl Protons):
The chloromethyl group (-CH₂Cl) at the 2-position contains two chemically equivalent protons.
-
-CH₂Cl Protons: These protons are attached to a carbon adjacent to the pyridine ring and a chlorine atom. The electronegativity of both the aromatic ring and the chlorine atom will deshield these protons, causing their signal to appear downfield relative to a simple alkyl group. As there are no adjacent protons, this signal is expected to be a singlet.
The following diagram illustrates the logical workflow for predicting the ¹H-NMR spectrum.
Caption: Workflow for predicting the ¹H-NMR spectrum of the target molecule.
Comparative Data from Structurally Similar Compounds
To substantiate our predictions, we will analyze the ¹H-NMR data of several related pyridine derivatives. This comparative dataset is crucial for refining the expected chemical shift ranges.
| Compound | H-4 (ppm) | H-6 (ppm) | -CH₂Cl (ppm) | Solvent |
| Predicted: 5-Bromo-3-chloro-2-(chloromethyl)pyridine | ~8.0-8.2 (d) | ~8.5-8.7 (d) | ~4.7-4.9 (s) | CDCl₃ |
| 3-Bromo-5-chloro-pyridine | 8.45 (d) | 8.38 (d) | - | CDCl₃[2] |
| 2-(Chloromethyl)pyridine hydrochloride | - | - | ~4.8 (s) | -[3] |
| 2,6-Bis(chloromethyl)pyridine | - | - | ~4.7 (s) | -[4] |
| 2-Chloro-5-(chloromethyl)pyridine | 7.70 (dd) | 8.60 (d) | 4.60 (s) | CDCl₃[5] |
Note: The predicted values are estimations based on established substituent effects. Actual experimental values may vary slightly.
The data from 3-Bromo-5-chloro-pyridine provides a strong basis for predicting the chemical shifts of the aromatic protons in our target molecule.[2] The presence of the additional chloromethyl group at the 2-position is expected to have a minor electronic effect on the ring protons. The chemical shifts for the chloromethyl protons in various (chloromethyl)pyridine derivatives consistently appear in the range of 4.6-4.8 ppm, supporting our prediction.[3][4][5]
Experimental Protocol for ¹H-NMR Spectrum Acquisition
For researchers intending to synthesize and characterize 5-Bromo-3-chloro-2-(chloromethyl)pyridine, the following standardized protocol for acquiring a high-quality ¹H-NMR spectrum is recommended.
1. Sample Preparation:
-
Dissolution: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and for its single residual peak at ~7.26 ppm.
-
Internal Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer and serves as the internal standard, with its signal defined as 0.00 ppm.[6]
2. NMR Spectrometer Setup:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended to achieve good signal dispersion and resolution, which is particularly important for resolving the coupling between the aromatic protons.
-
Tuning and Shimming: The instrument's probe must be tuned to the proton frequency. Subsequently, the magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp and symmetrical peaks.
3. Data Acquisition:
-
Pulse Sequence: A standard one-pulse sequence (e.g., 'zg30' on Bruker instruments) is generally sufficient for a routine ¹H-NMR spectrum.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of approximately 12-16 ppm is adequate to cover the expected range of chemical shifts for organic molecules.
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is usually sufficient for quantitative analysis.
-
The following diagram outlines the key steps in acquiring an experimental ¹H-NMR spectrum.
Caption: Standardized workflow for ¹H-NMR spectrum acquisition and analysis.
Interpreting the Spectrum: A Self-Validating System
The trustworthiness of a structural assignment from an ¹H-NMR spectrum lies in the internal consistency of the data. The interpretation should follow a logical, self-validating process.
-
Chemical Shift Analysis: The observed chemical shifts should align with the predicted electronic environments of the protons. The downfield positions of the aromatic protons are consistent with the deshielding effects of the electronegative nitrogen and halogen substituents.[6][7] The chemical shift of the chloromethyl group is in the expected region for a methylene group attached to both an aromatic ring and a chlorine atom.[8]
-
Integration Analysis: The integral ratios of the signals must correspond to the number of protons in each environment. For 5-Bromo-3-chloro-2-(chloromethyl)pyridine, the expected integral ratio for the aromatic protons to the chloromethyl protons would be 1:1:2 (H-4:H-6:-CH₂Cl).
-
Splitting Pattern (Multiplicity) Analysis: The splitting patterns provide crucial information about the connectivity of the protons. The observation of two doublets for the aromatic protons would confirm their coupling to each other. A singlet for the chloromethyl group would confirm the absence of adjacent protons. The "n+1 rule" is a fundamental principle used to interpret these splitting patterns.[9]
By systematically evaluating these three pillars of ¹H-NMR interpretation, researchers can arrive at a confident and well-supported structural elucidation of 5-Bromo-3-chloro-2-(chloromethyl)pyridine and other related novel compounds.
References
-
Spectroscopy Letters, ¹H NMR Spectra of Substituted Aminopyridines, Taylor & Francis, [Link]
-
Defense Technical Information Center, ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a), [Link]
-
National Center for Biotechnology Information, Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties, [Link]
- Google Patents, US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of az
-
National Center for Biotechnology Information, Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes, [Link]
-
LibreTexts Chemistry, 29.9 ¹H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry, [Link]
-
Springer, ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics, [Link]
-
Asian Journal of Chemistry, Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine, [Link]
-
MDPI, Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons, [Link]
-
Minnesota State University Moorhead, Short Summary of ¹H-NMR Interpretation, [Link]
-
ACD/Labs, The Basics of Interpreting a Proton (¹H) NMR Spectrum, [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 3. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]
- 4. 2,6-BIS(CHLOROMETHYL)PYRIDINE(3099-28-3) 1H NMR [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. tandfonline.com [tandfonline.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. acdlabs.com [acdlabs.com]
Comparative Reactivity Guide: 2-(Chloromethyl)pyridine vs. 5-Bromo-3-(chloromethyl)pyridine
[1][2]
Executive Summary
The selection between 2-(chloromethyl)pyridine (2-CMP) and 5-bromo-3-(chloromethyl)pyridine (5-Bromo-3-CMP) is rarely a matter of simple substitution; it is a trade-off between electrophilic potency and handling stability .[1][2]
-
2-CMP is a highly reactive, electron-deficient electrophile but suffers from severe instability in its free-base form due to rapid self-quaternization.[1][2]
-
5-Bromo-3-CMP offers a "stabilized" alternative.[1][2] The meta-positioning of the nitrogen and the electron-withdrawing bromine substituent significantly dampen self-reactivity, allowing for easier handling, though with a distinct electronic profile that alters reaction kinetics.[1]
This guide analyzes the mechanistic divergences, stability profiles, and optimal experimental protocols for both reagents.
Electronic Structure & Reactivity Analysis
The "Self-Destruct" Mechanism of 2-CMP
The defining characteristic of 2-CMP is its inherent instability.[1][2] In its free-base form, the pyridine nitrogen (nucleophile) is located in a position that facilitates intermolecular attack on the chloromethyl group (electrophile) of a neighboring molecule.
-
Mechanism: Intermolecular
reaction.[2] -
Product: A dark, insoluble pyridinium polymer (tar).[2]
-
Kinetics: Rapid at room temperature; significant within minutes in concentrated solution.[2]
The Stabilizing Effect of the 5-Bromo-3-Analog
The 5-Bromo-3-CMP analog mitigates this instability through two synergistic effects:
-
Positional Isomerism (Geometric Effect): Moving the chloromethyl group to the 3-position (meta) prevents the facile N-alkylation alignment observed in 2-isomers.[1][2]
-
Electronic Deactivation (Electronic Effect): The bromine atom at the 5-position is an Electron Withdrawing Group (EWG) via induction (
), which reduces the basicity and nucleophilicity of the pyridine nitrogen.[1][2]
Reactivity Comparison Matrix
| Feature | 2-(Chloromethyl)pyridine (2-CMP) | 5-Bromo-3-(chloromethyl)pyridine |
| Primary Reactivity | High | Moderate-High |
| Nitrogen Basicity | Moderate ( | Low (Ring deactivated by Br) |
| Free Base Stability | Critical Instability (Self-polymerizes) | Stable (Can be stored as free base) |
| Leaving Group | Chloride (Activated by 2-pyridyl induction) | Chloride (Activated by 3-pyridyl + 5-Br induction) |
| Preferred Storage | Hydrochloride Salt (Strictly) | Hydrochloride Salt or Free Base |
| Solubility (HCl salt) | Water, MeOH, DMSO | Water, MeOH, DMSO |
Visualization: Stability & Pathway Logic
The following diagram illustrates the divergent pathways: the self-destruction of 2-CMP versus the stable reactivity of the 5-Bromo analog.[1]
Caption: Comparative stability pathways. Note the critical "Self-Quaternization" branch for 2-CMP (Red) absent in the 5-Bromo analog.[1]
Experimental Protocols
Protocol A: Handling 2-(Chloromethyl)pyridine (The "Free-Base Trap")
Objective: Generate the reactive free base from the HCl salt without triggering polymerization.[1][2] Critical Rule: Never store the free base. Generate in situ or immediately prior to use.[2]
Reagents:
Step-by-Step:
-
Biphasic Setup: Suspend the 2-CMP HCl salt in DCM (approx. 10 mL/g) in a separatory funnel.
-
Cold Neutralization: Add an equal volume of ice-cold saturated
.[1][2] -
Rapid Extraction: Shake vigorously for 30–60 seconds. Allow layers to separate quickly.[2]
-
Drying: Drain the organic layer into a flask containing
(anhydrous). -
Immediate Use: Filter the solution directly into your reaction vessel containing the nucleophile.
-
Warning: Do not rotary evaporate to dryness unless absolutely necessary, and never heat the residue. If concentration is required, keep the bath temperature < 20°C and do not concentrate to a neat oil.
-
Protocol B: Reaction with 5-Bromo-3-(chloromethyl)pyridine
Objective: Standard alkylation (e.g., Ether synthesis or Amine alkylation).[1][2] Advantage: The bromine handle allows for subsequent Suzuki/Buchwald couplings.[2]
Reagents:
-
5-Bromo-3-(chloromethyl)pyridine HCl [CAS: 39741-46-3][1][2]
-
Nucleophile (e.g., Phenol, Amine)[2]
-
Base (
or )[1][2]
Step-by-Step:
-
Mixture Preparation: In a round-bottom flask, combine the nucleophile (1.0 equiv), Base (2.5 equiv), and 5-Bromo-3-CMP HCl (1.1 equiv).
-
Note: Because the free base is stable, you can add the HCl salt directly to the basic reaction mixture; the excess base will neutralize it in situ.
-
-
Reaction: Heat to 60–80°C (Acetonitrile) or RT–50°C (DMF).
-
Workup: Dilute with water, extract with EtOAc. Wash with brine.[2]
-
Purification: The product retains the 5-bromo functionality, allowing for further diversification.
Field Insights & Troubleshooting
The "Pink/Black" Indicator
-
2-CMP: If your 2-picolyl chloride HCl salt is white, it is pure.[1][2] If it turns pink, it has slight decomposition.[2] If it is sticky or black, it has hydrolyzed and polymerized; discard it .[2]
-
5-Bromo-3-CMP: Typically an off-white to beige solid.[1][2] It is significantly more resistant to ambient humidity and degradation than the 2-isomer.[1]
Reaction Rate Differences
Researchers often assume the 2- and 3- isomers react at identical rates.[1][2] This is false.
-
2-CMP: The nitrogen at the 2-position exerts a stronger inductive pull on the chloromethyl carbon (closer proximity), often making it a "hotter" electrophile for small nucleophiles.[1][2]
-
5-Bromo-3-CMP: While the Br is electron-withdrawing, the meta-nitrogen placement slightly reduces the electrophilicity compared to the ortho-nitrogen.[1] You may need to increase reaction temperature by 10–20°C or extend reaction time when switching from a 2-CMP protocol to a 5-Bromo-3-CMP protocol.[1][2]
References
-
BenchChem. Reactivity of the chloromethyl group in pyridine derivatives. (2025).[2][5][6][7][8] Retrieved from [1][2]
-
PubChem. 2-(Chloromethyl)pyridine hydrochloride (Compound Summary).[1][2][4] National Library of Medicine. Retrieved from [1][2]
-
Sigma-Aldrich. 3-Bromo-5-(chloromethyl)pyridine hydrochloride Product Specification. Retrieved from [1][2]
-
Google Patents. Preparation of 2-(Chloromethyl)pyridine (US4221913A).[1][2] Retrieved from
-
Fisher Scientific. 3-Bromo-5-(chloromethyl)pyridine hydrochloride Safety Data Sheet. Retrieved from [1][2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-Bromo-5-(chloromethyl)pyridine hydrochloride | C6H6BrCl2N | CID 12515069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Picolyl chloride | C6H6ClN | CID 23393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Infrared (IR) Spectroscopy Profiling of 5-Bromo-3-chloro-2-(chloromethyl)pyridine
Executive Summary & Technical Context[1][2][3][4][5]
5-Bromo-3-chloro-2-(chloromethyl)pyridine (CAS: 1017782-64-7) is a highly functionalized heterocyclic building block. Its structural complexity—featuring a pyridine core decorated with three distinct halogenated motifs (aromatic bromide, aromatic chloride, and an aliphatic chloromethyl group)—presents a unique challenge for spectroscopic characterization.
This guide provides a predictive and comparative analysis of the IR spectrum for this molecule. Unlike simple pyridines, the interplay between the electron-withdrawing halogen substituents and the reactive chloromethyl arm creates specific spectral shifts.
Key Application Insight: The primary utility of IR for this compound in drug development is stability profiling . The chloromethyl group at the C2 position is an electrophilic "warhead" susceptible to hydrolysis. This guide focuses on distinguishing the intact product from its hydrolyzed impurity (alcohol) and its structural analogs.
Structural Dissection & Spectral Logic
To accurately assign peaks, we must deconstruct the molecule into its vibrational components. The spectrum is a superposition of the pyridine ring modes modified by halogen mass effects and the distinct aliphatic side chain.
The Three "Zones" of Interest[2][6][7]
-
High Frequency (3100–2800 cm⁻¹): The discrimination zone between Aromatic C-H (Ring) and Aliphatic C-H (Side chain).
-
Mid-Frequency (1600–1300 cm⁻¹): The Pyridine "Fingerprint." Substituents at the 3 and 5 positions lock the ring breathing modes, often shifting them to higher energies compared to unsubstituted pyridine.
-
Low Frequency (800–500 cm⁻¹): The Halogen Zone. This is critical for confirming the presence of the C-Br and C-Cl bonds.
Comparative Peak Assignments
The following table synthesizes theoretical predictions with empirical data from structural analogs (e.g., 2-(chloromethyl)pyridine and 3,5-dichloropyridine).
Table 1: Diagnostic IR Peaks & Comparative Shifts[6]
| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Comparative Note (vs. Analogs) |
| Pyridine Ring | C-H Stretch (Aromatic) | 3090 – 3030 | Typical for heteroaromatics; weaker than benzene analogs. |
| Chloromethyl (-CH₂Cl) | C-H Stretch (Aliphatic) | 2980 – 2920 | Critical QC Marker. Absence of these peaks suggests degradation of the side chain. |
| Pyridine Ring | C=N / C=C Ring Stretch | 1590 – 1570 | 3,5-dihalo substitution often splits this band into a distinct doublet. |
| Pyridine Ring | Ring Deformation | 1440 – 1420 | Shifted +10-20 cm⁻¹ relative to unsubstituted pyridine due to ring stiffening by halogens. |
| Side Chain | -CH₂- Wag/Twist | 1265 – 1250 | Characteristic of the -CH₂Cl moiety (benzyl chloride-like). |
| Aromatic C-Cl | C-Cl Stretch | 1100 – 1080 | Strong band. Position 3-Cl is reinforced by ring resonance. |
| Aliphatic C-Cl | C-Cl Stretch (Primary) | 740 – 710 | Reactivity Marker. This bond is weaker and more distinct than the aromatic halogens. |
| Aromatic C-Br | C-Br Stretch | 680 – 620 | Lower frequency due to the heavy mass of Bromine at Position 5. |
Stability & Impurity Analysis (The "Comparison")
In a drug development context, the most likely degradation pathway is the hydrolysis of the chloromethyl group to a hydroxymethyl group. IR spectroscopy is a rapid "Go/No-Go" gate for this impurity.
Table 2: Differentiating Product vs. Hydrolysis Impurity
| Feature | Target Molecule (Chloromethyl) | Impurity (Hydroxymethyl) | Action |
| 3600–3200 cm⁻¹ | Flat Baseline | Broad, Strong O-H Stretch | If broad peak exists, REJECT batch. |
| 1260 cm⁻¹ | Sharp -CH₂Cl wag | Shifted C-O stretch (~1050 cm⁻¹) | Monitor disappearance of 1260 band. |
| 700–750 cm⁻¹ | Distinct C-Cl stretch | Loss of C-Cl aliphatic band | Confirm with elemental analysis if ambiguous. |
Experimental Protocol: High-Resolution ATR-FTIR
Objective: Obtain a spectrum with sufficient resolution to resolve the aliphatic C-Cl stretch from the aromatic fingerprint.
Safety Pre-requisite
-
Hazard: 5-Bromo-3-chloro-2-(chloromethyl)pyridine is a potential alkylating agent and vesicant (blistering agent).
-
PPE: Double nitrile gloves, lab coat, and safety glasses. Handle strictly inside a fume hood.
Methodology
-
Instrument Setup:
-
Mode: Attenuated Total Reflectance (ATR).
-
Crystal: Diamond (preferred) or ZnSe. Note: Avoid Germanium if the sample is highly refractive, though Diamond is standard for durability against halogens.
-
Resolution: 2 cm⁻¹.
-
Scans: 32 scans (background) / 32 scans (sample).
-
-
Sample Preparation:
-
Ensure the crystal is chemically clean (wipe with isopropanol).
-
Place approximately 2–5 mg of the solid/oil sample onto the center of the crystal.
-
Critical Step: Apply high pressure using the anvil clamp. Halogenated heterocycles often have high refractive indices; poor contact will result in a noisy baseline in the 2000–2500 cm⁻¹ region.
-
-
Data Acquisition & Processing:
-
Acquire spectrum from 4000 to 450 cm⁻¹.
-
Apply ATR Correction (if quantitative comparison to transmission library data is needed).
-
Baseline correct only if significant drift is observed (rare with Diamond ATR).
-
-
Cleaning:
-
Immediately wipe the crystal with dichloromethane (DCM) followed by isopropanol. The chloromethyl group can react with moisture on the crystal surface if left too long.
-
Decision Logic & Workflow
The following diagram illustrates the Quality Control decision tree for validating this intermediate using IR spectroscopy.
Caption: QC Decision Tree for 5-Bromo-3-chloro-2-(chloromethyl)pyridine, prioritizing the detection of hydrolysis impurities.
References
-
NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectrum of 2-Chloropyridine. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Organic Chemistry Undergraduate Courses. Retrieved from [Link]
-
Spectroscopy Online. (2023). Halogenated Organic Compounds and Their Infrared Spectra. Retrieved from [Link]
Comparative Guide: Elemental Analysis Strategies for Polyhalogenated Pyridines
Subject: 5-Bromo-3-chloro-2-(chloromethyl)pyridine (CAS: 1017782-64-7)
Executive Summary
The Challenge: 5-Bromo-3-chloro-2-(chloromethyl)pyridine represents a "perfect storm" for elemental analysis (EA). It contains high halogen content (>60% by mass), mixed halogens (Br/Cl), and mixed reactivity (stable aryl halides vs. labile alkyl halides).
The Verdict: Standard automated CHN combustion is insufficient for purity validation due to halogen interference and ash formation.
-
Recommended Workflow: Automated CHN (with tungsten modification) for Carbon/Nitrogen + Oxygen Flask Combustion (Schöniger) coupled with Ion Chromatography (IC) for Halogens.
-
Critical Control Point: The chloromethyl group is moisture-sensitive. Samples must be dried and handled under inert gas to prevent hydrolysis, which skews Hydrogen and Chlorine values.
Theoretical Baseline & Target Values
Before selecting a method, the theoretical composition must be established as the benchmark for accuracy.
Molecular Formula:
| Element | Count | Theoretical Mass % | Tolerance (Acceptable Range) |
| Carbon (C) | 6 | 29.91% | 29.51% – 30.31% |
| Hydrogen (H) | 4 | 1.67% | 1.37% – 1.97% |
| Nitrogen (N) | 1 | 5.81% | 5.51% – 6.11% |
| Bromine (Br) | 1 | 33.17% | 32.87% – 33.47% |
| Chlorine (Cl) | 2 | 29.43% | 29.13% – 29.73% |
Note: The accepted industry standard for purity confirmation is ±0.4% absolute deviation from theoretical values.
Comparative Analysis of Methods
Method A: Automated CHN Combustion (The "Standard")
-
Mechanism: High-temperature combustion (~1000°C) in oxygen. Gases (
) are separated by GC and detected via Thermal Conductivity (TCD). -
Performance on this Molecule: POOR .
-
Why it Fails:
-
Halogen Interference: High Br/Cl content can form volatile halides that co-elute with
or , causing positive errors. -
Incomplete Combustion: Halogens act as flame retardants, potentially leaving unburned carbon (char) in the crucible.
-
Scrubbing Saturation: Standard copper reduction tubes are quickly exhausted by the 62% halogen mass, leading to "breakthrough" and false Nitrogen readings.
-
-
Correction Protocol: If CHN is required, you must use a combustion tube packed with Silver Tungstate on Magnesium Oxide (
) to sequester halogens as silver halides.
Method B: Oxygen Flask (Schöniger) + Ion Chromatography (The "Gold Standard")
-
Mechanism: Sample is burned in a pure
atmosphere inside a sealed flask containing an absorbing solution (e.g., / KOH).[1] The resulting solution is injected into an Ion Chromatograph (IC).[2] -
Performance on this Molecule: EXCELLENT .
-
Why it Works:
-
Separation: IC physically separates Bromide (
) and Chloride ( ) peaks, allowing simultaneous, accurate quantification of both. -
No Interference: The combustion matrix is destroyed; only the ions remain.
-
Stoichiometry Check: It can distinguish the 1:2 molar ratio of Br to Cl, confirming the integrity of the halogenation pattern.
-
Method C: ICP-OES / ICP-MS (Trace Analysis)
-
Mechanism: Plasma ionization.
-
Performance: Mixed .
-
Utility: Excellent for detecting metal catalysts (Pd, Cu) left over from synthesis. Poor for macro-level halogen quantification due to high ionization potentials and memory effects (halogens sticking to the introduction system).
Decision Matrix & Workflow
The following diagram outlines the logical decision process for analyzing 5-Bromo-3-chloro-2-(chloromethyl)pyridine.
Caption: Decision matrix for selecting the appropriate analytical technique based on sample condition and data requirements.
Detailed Experimental Protocol: Schöniger + IC
This is the recommended protocol for accurately quantifying the Bromine and Chlorine content.
Reagents & Equipment[8][9][10][11][12]
-
Combustion: 500 mL Iodine flask with platinum sample carrier.
-
Absorber Solution: 10 mL of 1.0 M KOH + 3 drops of 30%
. -
IC System: Dionex (or equivalent) with Anion Exchange Column (e.g., AS19).
-
Eluent: KOH gradient (10 mM to 45 mM).
Step-by-Step Workflow
-
Sample Preparation (Inert Handling):
-
Due to the reactive chloromethyl group, weigh 5–10 mg of sample onto ashless filter paper inside a glovebox or glove bag flushed with Nitrogen.
-
Fold the paper into the platinum basket.
-
-
Combustion:
-
Analysis (Ion Chromatography):
-
Rinse the flask walls with deionized water; dilute to 100 mL volumetric flask.
-
Inject into IC system.
-
Calibration: Run standards containing both
and in a 1:2 molar ratio to match the analyte matrix.
-
-
Calculation:
-
Where
is concentration (mg/L) from IC, is volume (L), and is weight (mg).
-
Data Interpretation & Troubleshooting
Differential Halogen Analysis (The "Hydrolysis Test")
Because this molecule has two types of Chlorine, you can validate structure by exploiting their reactivity differences.
| Test | Reactivity Target | Expected Cl % |
| Total Halogen (Combustion) | Destroys ring & side chain | 29.43% (Total Cl) |
| Cold Hydrolysis ( | Reacts only with | ~14.71% (Alkyl Cl only) |
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| High Hydrogen (>1.9%) | Hydrolysis of chloromethyl group | Dry sample over |
| Low Carbon / High Nitrogen | Incomplete combustion (Ashing) | Add |
| Cl:Br Ratio | Synthesis impurity | Check for "des-chloro" or "bis-bromo" byproducts using HPLC-MS. |
References
-
ASTM International. ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. (Reapproved 2011). [Link]
-
Exeter Analytical. Oxygen Flask Combustion: A Reliable Method for Halogen Determination.[4] Technical Guide. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
